Ethyl 6-methyl-5-nitronicotinate
Overview
Description
Ethyl 6-methyl-5-nitronicotinate: is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is a derivative of nicotinic acid, characterized by the presence of an ethyl ester group, a methyl group at the 6-position, and a nitro group at the 5-position of the pyridine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation Method: Another method involves the oxidation of ethyl 6-methyl-5-nitronicotine ester using selenium dioxide in 1,4-dioxane solution at 110°C for 20 hours.
Industrial Production Methods: Industrial production methods for ethyl 6-methyl-5-nitronicotinate are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 6-methyl-5-nitronicotinate can undergo oxidation reactions, such as the one involving selenium dioxide.
Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Selenium dioxide in 1,4-dioxane at elevated temperatures.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Ethyl 6-formyl-5-nitronicotinate.
Reduction: Ethyl 6-methyl-5-aminonicotinate.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Ethyl 6-methyl-5-nitronicotinate is utilized in several scientific research fields due to its unique chemical structure and reactivity :
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active nicotinic acid derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 6-methyl-5-nitronicotinate can be compared with other similar compounds to highlight its uniqueness :
Ethyl 2,6-dimethyl-5-nitronicotinate: Similar structure but with an additional methyl group at the 2-position.
Ethyl 3-cyano-2-hydroxy-6-methyl-5-nitroisonicotinate: Contains a cyano and hydroxy group, making it more reactive.
5-chloro-1-ethyl-2-methyl-6-nitrobenzimidazole: Contains a benzimidazole ring, which alters its chemical properties significantly.
These comparisons show that while this compound shares some structural similarities with other compounds, its specific substitution pattern and functional groups confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-methyl-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-8(11(13)14)6(2)10-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJCHEKAIFDWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211538-09-8 | |
Record name | Ethyl 6-methyl-5-nitronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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